N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-N-methyl-2-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-N-methyl-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O/c1-10-11(9-21(3)19-10)8-20(2)14(22)12-6-4-5-7-13(12)15(16,17)18/h4-7,9H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBLQYUDENAZIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN(C)C(=O)C2=CC=CC=C2C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-N-methyl-2-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting 1,3-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions. This step often involves the use of hydrazine hydrate and a suitable aldehyde or ketone.
Introduction of the Benzamide Moiety: The benzamide moiety is introduced by reacting the pyrazole derivative with 2-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform.
Methylation: The final step involves the methylation of the amine group using a methylating agent such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-N-methyl-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzamides or pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets.
Material Science: The compound’s unique chemical structure makes it a candidate for the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-N-methyl-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways:
Biological Targets: The compound can bind to enzymes or receptors involved in critical biological processes, such as protein synthesis or signal transduction.
Pathways: It may inhibit key enzymes in metabolic pathways, leading to the disruption of cellular functions and ultimately causing cell death in target organisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with key analogs identified in the evidence:
Key Observations:
- Trifluoromethyl vs.
- Pyrazole Substitution Patterns: The 1,3-dimethylpyrazole in the target minimizes metabolic oxidation at the methyl groups, whereas ’s nitro-phenylpyrazole may confer redox-sensitive properties .
- Hybrid Scaffolds (): Pyrazine () and sulfamoyl () groups introduce distinct electronic and steric profiles, influencing target binding and pharmacokinetics .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity (LogP): The target’s CF₃ group (LogP ~3.5 estimated) exceeds the OCF₃ analog (, LogP ~2.8) but is less polar than sulfamoyl-containing derivatives (, LogP ~2.2) .
- Metabolic Stability: The 1,3-dimethylpyrazole in the target resists CYP450-mediated oxidation, whereas ’s nitro group may undergo reductive metabolism .
Biological Activity
N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-N-methyl-2-(trifluoromethyl)benzamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a pyrazole ring, which is known for its diverse pharmacological properties, and a trifluoromethyl group that enhances lipophilicity and biological activity.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C14H15F3N4O |
| Molecular Weight | 302.29 g/mol |
| CAS Number | Not yet assigned |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The pyrazole moiety can bind to various enzymes and receptors, potentially modulating their activity. The trifluoromethyl group enhances the compound's membrane permeability, facilitating cellular uptake and bioavailability.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | MIA PaCa-2 | < 0.5 |
| Pyrazole derivative X | A549 | 26 |
| Pyrazole derivative Y | MCF7 | 0.01 |
These compounds have been shown to reduce mTORC1 activity and induce autophagy, suggesting a novel mechanism of action that warrants further investigation .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary results indicate that this compound exhibits moderate antibacterial effects against several strains of bacteria, suggesting its potential use in treating bacterial infections .
Study on Antiproliferative Effects
A study conducted by Teng et al. (2016) explored the antiproliferative effects of pyrazole derivatives on MIA PaCa-2 cells. The results indicated that certain derivatives exhibited submicromolar antiproliferative activity, leading to decreased mTORC1 signaling and increased autophagy . This study highlights the therapeutic potential of pyrazole-based compounds in cancer treatment.
Structure–Activity Relationship (SAR)
Research focusing on the structure–activity relationship of pyrazole derivatives has revealed that modifications to the pyrazole ring significantly influence biological activity. For example, varying substituents on the benzamide moiety can enhance or diminish anticancer efficacy . Such insights are crucial for optimizing lead compounds in drug development.
Q & A
Q. Example Crystallographic Parameters (Hypothetical Data)
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| R-factor | 0.032 |
| Bond Length (C–F) | 1.34 Å |
How do substituents on the pyrazole ring affect bioactivity?
Advanced Research Question
Methodological Answer:
Structure-activity relationship (SAR) studies involve systematic modifications:
- Trifluoromethyl Group : Enhances metabolic stability and lipophilicity, critical for membrane permeability .
- Methyl Substituents : 1,3-Dimethyl groups on the pyrazole reduce steric hindrance, improving binding to target proteins (e.g., kinases) .
- Benzamide Linker : Modifications here alter hydrogen-bonding interactions; electron-withdrawing groups (e.g., trifluoromethyl) increase electrophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
